2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Catalog No.
S714680
CAS No.
69922-27-6
M.F
C8H3F4NO
M. Wt
205.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

CAS Number

69922-27-6

Product Name

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

IUPAC Name

1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

InChI

InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H

InChI Key

NAIKHCBDZGSGHH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=O)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=O)F

Synthesis and Functionalization:

-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable intermediate in organic synthesis due to the presence of the highly reactive isocyanate group (NCO) and the versatile fluorinated aromatic ring. Research has explored its application in the synthesis of various functional materials, including:

  • Polyurethanes: The isocyanate group readily reacts with various alcohols and amines to form polyurethanes, a class of polymers with diverse applications in coatings, adhesives, and elastomers. Studies have investigated the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate in the synthesis of polyurethanes with specific properties, such as improved thermal stability and flame retardancy [].
  • Fluorinated Polymers: The presence of fluorine atoms in the molecule can introduce unique properties like improved chemical resistance, hydrophobicity, and electrical properties. Research has explored the incorporation of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate into various fluorinated polymers for applications in fuel cells, membranes, and electronic devices [].
  • Heterocyclic Compounds: The isocyanate group can participate in cyclization reactions to form heterocyclic compounds, which are ring structures containing atoms other than carbon. Studies have investigated the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate in the synthesis of novel heterocycles with potential applications in pharmaceuticals and organic materials [].

Material Science Applications:

The unique properties of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate have also attracted interest in material science applications:

  • Organic Light-Emitting Diodes (OLEDs): Research has explored the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate as a precursor for the synthesis of hole-transporting materials in OLEDs. These materials play a crucial role in facilitating the movement of positive charges within the device, contributing to efficient light emission [].
  • Langmuir-Blodgett Films: Langmuir-Blodgett films are ultrathin films formed by organizing molecules at the air-water interface. Studies have investigated the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate derivatives in the fabrication of Langmuir-Blodgett films with potential applications in sensors and organic electronics [].

Molecular Structure Analysis

The key feature of F5-TM-isocyanate's structure is the presence of an isocyanate group (-NCO) bonded to a fluorinated aromatic ring. The aromatic ring has a fluorine atom at the second position and a trifluoromethyl group (-CF3) at the fifth position [, ]. This combination of functional groups introduces interesting properties for chemical reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups affects the reactivity of the isocyanate group, making it more susceptible to nucleophilic attacks [].


Chemical Reactions Analysis

R-NH2 + F5-TM-NCO -> R-NH-C(=O)-N(F)(C6H3(CF3)) (Equation 1) []

This reaction is useful for creating polyurethanes, a class of polymers with diverse applications in coatings, adhesives, and elastomers []. The specific properties of the resulting polymer depend on the nature of the amine used in the reaction.

The isocyanate group in F5-TM-isocyanate is also susceptible to hydrolysis (reaction with water) to form a primary amine and carbon dioxide:

F5-TM-NCO + H2O -> F5-TM-NH2 + CO2 (Equation 2) []

This reaction needs to be controlled during storage and handling to prevent degradation of the compound.


Physical And Chemical Properties Analysis

  • Formula: C₈H₃F₄NO [, ]
  • Molecular weight: 205.11 g/mol []
  • Appearance: Clear colorless liquid [, ]
  • Boiling point: 53 °C (2.5 mmHg) []
  • Density: 1.418 g/cm³ []
  • Flash point: 70 °C (158 °F) []

Mechanism of Action (Not Applicable)

F5-TM-isocyanate is primarily used as a reagent and doesn't have a specific mechanism of action in biological systems.

F5-TM-isocyanate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

  • Toxic: Exposure can cause irritation to the skin, eyes, and respiratory system. Chronic exposure may lead to respiratory sensitization [].
  • Flammable: Flash point of 70 °C indicates flammability. Proper handling and storage are crucial to prevent fire hazards [].
  • Reactive: Reacts with water to release carbon dioxide, which can cause pressure build-up in closed containers [].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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